molecular formula C21H23FN4O2 B2611244 4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine CAS No. 2380169-01-5

4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2611244
CAS No.: 2380169-01-5
M. Wt: 382.439
InChI Key: LMZKLDCMHUHHPY-UHFFFAOYSA-N
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Description

4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a cyclopentene ring, a piperazine moiety, a fluorine atom, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting with the preparation of the cyclopent-3-ene-1-carbonyl precursor. This precursor can be synthesized through a cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-28-17-8-6-15(7-9-17)19-18(22)20(24-14-23-19)25-10-12-26(13-11-25)21(27)16-4-2-3-5-16/h2-3,6-9,14,16H,4-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKLDCMHUHHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC=CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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